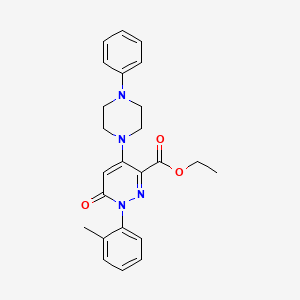

Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with a 4-phenylpiperazinyl group at position 4 and an o-tolyl (2-methylphenyl) group at position 1. The ethyl ester at position 3 enhances solubility and bioavailability. Synthesis typically involves cyclocondensation of hydrazones with ethyl cyanoacetate under high-temperature conditions (160°C), followed by purification via silica gel chromatography .

Properties

IUPAC Name |

ethyl 1-(2-methylphenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-3-31-24(30)23-21(17-22(29)28(25-23)20-12-8-7-9-18(20)2)27-15-13-26(14-16-27)19-10-5-4-6-11-19/h4-12,17H,3,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFURFDJYHOAAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Dihydropyridazine Core : This core structure is crucial for its biological activity.

- Piperazine Ring : Known for its role in enhancing pharmacological properties.

- Carboxylate Group : Imparts solubility and reactivity.

| Component | Structure Features | Biological Relevance |

|---|---|---|

| Dihydropyridazine | Central core | Influences receptor binding |

| Phenylpiperazine | Enhances interaction with neurotransmitter systems | Potential antidepressant effects |

| Carboxylate | Soluble in biological fluids | Facilitates absorption |

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels, suggesting potential use in treating depression and anxiety disorders.

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The structure-function relationship indicates that modifications to the piperazine moiety can enhance activity against specific pathogens.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, such as diacylglycerol acyltransferase (DGAT). This inhibition can lead to altered lipid metabolism, presenting a therapeutic angle for conditions like obesity and diabetes.

Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in reduced immobility time in the forced swim test, a common measure of antidepressant efficacy. The results suggested a significant increase in serotonin levels in the prefrontal cortex post-treatment.

Study 2: Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. These findings underscore its potential as a lead compound for developing new antibiotics.

The biological activities of this compound can be attributed to several mechanisms:

- Serotonin Receptor Modulation : Interaction with serotonin receptors enhances mood regulation.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis through enzyme inhibition.

- Lipid Metabolism Alteration : Inhibition of DGAT affects triglyceride synthesis and storage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs lie in substituents at positions 1 (aryl groups), 4 (piperazine, trifluoromethyl, methyl, etc.), and additional functional groups (e.g., cyano, methoxy).

Table 1: Substituent Comparison

Key Observations :

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituent identity and electronic effects.

Table 2: Physicochemical Data

Key Observations :

Q & A

Q. What are the key synthetic pathways for Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Core pyridazine formation : Cyclocondensation of hydrazones with β-ketoesters under reflux conditions (e.g., ethyl cyanoacetate in toluene at 160°C) .

- Piperazine substitution : Introducing the 4-phenylpiperazin-1-yl group via nucleophilic substitution or coupling reactions, often using carbodiimide-based reagents for amide bond formation .

- Esterification : Ethyl esterification at the C3 position, optimized with anhydrous solvents like DMF to prevent hydrolysis . Critical parameters : Temperature control (±5°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.5 hydrazone:β-ketoester) to minimize by-products .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions, with aromatic proton splitting patterns distinguishing o-tolyl vs. phenyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 463.18) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Key peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (pyridazine C=O) . Pitfalls : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodology :

- Substituent variation : Synthesize analogs with modified piperazine (e.g., 4-fluorophenyl) or o-tolyl groups (e.g., p-tolyl) to assess impact on bioactivity .

- Biological assays : Test inhibition of enzymes (e.g., kinases) or receptor binding (e.g., serotonin receptors) using radioligand displacement assays . Example SAR findings :

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

Scenario : Discrepancies between X-ray-derived bond lengths and DFT-optimized structures.

- Validation steps :

Re-refinement : Use SHELXL to check for overfitting or missed disorder in crystallographic data.

Computational alignment : Compare experimental XRD data with DFT (B3LYP/6-31G*) geometry to identify steric clashes or solvent effects .

Case study : A 0.05 Å deviation in C-N bond lengths was traced to crystal packing forces, resolved via Hirshfeld surface analysis .

Q. What strategies optimize enzymatic inhibition assays for mechanistic studies?

Experimental design :

- Enzyme selection : Prioritize isoforms with published sensitivity to piperazine derivatives (e.g., PDE5 or HDACs) .

- Kinetic assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC for caspases) to measure real-time inhibition .

- Control experiments : Include positive controls (e.g., known inhibitors) and assess non-specific binding via thermal shift assays . Data analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values and assess cooperativity .

Methodological Notes

- Synthesis optimization : Use continuous flow reactors for scale-up (≥10 g) to maintain yield (>75%) and purity (>98%) .

- Crystallography : SHELX software is recommended for small-molecule refinement, but combine with PLATON validation to detect twinning or voids .

- Contradiction resolution : Cross-validate NMR and XRD data with computational models (e.g., Gaussian 16) to reconcile structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.